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Executive Summary

2-Fluoro-ATP (2-F-ATP) is a fluorinated analog of Adenosine-5'-Triphosphate (ATP) modified
at the C2 position of the adenine ring.[1][2][3] Unlike bulky analogs (e.g., 2-MeS-ATP) designed
to drastically alter receptor selectivity, 2-F-ATP is engineered to be isosteric and isoelectronic to
ATP. Its primary utility lies in 19F-NMR spectroscopy, where it serves as a sensitive, non-
perturbing probe for monitoring enzymatic activity and ligand binding.

Key Finding: In most kinase and ATPase systems, 2-F-ATP binding affinity (

or

) is indistinguishable or highly comparable to native ATP. This "stealth” property allows it to act
as a universal substrate for screening without introducing significant steric artifacts.

Chemical & Structural Basis of Binding

To understand the binding differences, we must analyze the atomic-level consequences of the
C2-substitution.

Structural Comparison[4]

o Steric Impact: The Van der Waals radius of Fluorine (1.47 A) is very close to Hydrogen (1.20
A). This makes 2-F-ATP sterically conservative, allowing it to fit into tight ATP-binding
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pockets (e.g., P-loops of kinases) without clashing.

» Electronic Impact: Fluorine is highly electronegative. Substituting H for F at C2 pulls electron

density from the adenine ring.

o pKa Effect: This electron withdrawal lowers the pKa of the N1 and N3 nitrogens, making

the base slightly less basic.

o H-Bonding: The C2-F bond is a poor hydrogen bond acceptor compared to C2-H (which
doesn't H-bond) or C2-NH2 (in GTP). However, since the C2 position in ATP is often
solvent-exposed or involved in weak hydrophobic contacts rather than critical H-bonds,

this modification is generally tolerated.

Physicochemical Profile

Feature

Native ATP

2-Fluoro-ATP

Impact on Binding

Substituent (C2)

Hydrogen (-H)

Fluorine (-F)

Minimal steric

hindrance.

Ring Electron Density

Standard

Reduced (Electron

Deficient)

Slightly alters

-stacking interactions
with aromatic residues
(e.g., Phe, Tyrin

active sites).

pKa (Adenine N1)

~3.5-4.0

~2.5-3.0

Reduced basicity;
may weaken H-bonds
if N1 is a proton

acceptor.

Stability

Standard

High

C-F bond is
metabolically stable;
resistant to some

deaminases.

NMR Active Nucleus

None (in base)

19F

Enables direct
monitoring of
binding/turnover via
NMR.
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Binding Affinity & Biological Activity[5][6]
Kinases and ATPases (Enzymatic Substrate)

2-F-ATP is widely classified as a valid substrate for a broad spectrum of enzymes. Its

(Michaelis constant, a proxy for affinity in active systems) closely mirrors ATP.[4][5]

e Myosin ATPase: 19F-NMR studies confirm that the complex of Myosin-S1 with 2-F-ADP is
structurally and dynamically indistinguishable from the native ADP complex.[2][3] The
fluorine label does not perturb the mobility of the adenine ring within the binding pocket.

e Protein Kinases (PKA, CDK2): 2-F-ATP functions as a phosphate donor with

and

values typically within 2-fold of native ATP. This functional equivalence is the basis for its use
in "universal" kinase inhibitor screening.

P2X and P2Y Receptors

In the context of Purinergic receptors, C2-substitution often increases potency, but 2-Fluoro is

unique.

o P2X Receptors: Unlike 2-MeS-ATP (which has a bulky methylthio group and is a potent P2X
agonist, often

more potent than ATP), 2-F-ATP retains a potency profile similar to ATP. It acts as a full
agonist.

o Selectivity: The lack of steric bulk prevents 2-F-ATP from gaining the "super-agonist" status
seen with 2-MeS-ATP or Bz-ATP, making it a more faithful mimic of physiological ATP
signaling in receptor assays.

Comparative Data Summary
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] . Relative Affinity vs.
Target Family 2-F-ATP Behavior P Note

Ideal for inhibitor

Ser/Thr Kinases Full Substrate 1:1 (Equivalent) screening (Ki
determination).

No perturbation of
Myosin ATPase Full Substrate 1:1 (Equivalent) motor domain

dynamics.

Does not show the

P2X Receptors Agonist ~1:1 high potency of 2-
MeS-ATP.

Incorporated into RNA
) transcripts with high
RNA Polymerases Substrate High o
efficiency (approx

90% of ATP).

Experimental Methodologies
Protocol: 19F-NMR Competition Binding Assay

Objective: Determine if a test compound binds to the ATP pocket of a kinase using 2-F-ATP as

a reporter.

Principle: The 19F chemical shift of 2-F-ATP changes upon binding to the protein. A competitor
molecule displacing 2-F-ATP will restore the "free" 2-F-ATP signal.

Workflow Diagram (Graphviz):

Prepare Sample o | Measure 19F NMR m| Measure 19F NMR Signal Shift Observed > Calculate Ki
(Kinase + 2-F-ATP) "] (Bound State Signal) ‘w (Shift to Free State?) (Displacement Curve)

\ 4

Click to download full resolution via product page

Caption: Workflow for 19F-NMR based competitive binding screening using 2-F-ATP as a

tracer.
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Step-by-Step Protocol:

Buffer Prep: Use a standard kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCI2, 1 mM
DTT). Critical: Avoid phosphate buffers if possible to simplify proton NMR, though 19F is
unaffected.

Reference Spectrum: Dissolve 2-F-ATP (50 uM) in buffer containing 10% D20. Record 19F
spectrum (Signal A: Free Ligand).

Protein Complex: Add Target Kinase (e.g., 2-5 uM). Incubate 10 min. Record 19F spectrum.
[11[2][3]

o Observation: The 2-F-ATP peak should broaden and shift (Signal B: Bound Ligand).
Competition: Titrate the test inhibitor (0.1 uM to 100 pM).

Detection: Monitor the reappearance of the sharp "Free Ligand" peak (Signal A) and
disappearance of the "Bound" signal.

Analysis: Plot the fraction of free 2-F-ATP vs. Inhibitor concentration to determine the Ki.

Protocol: Determining Km using Transcreener®
(Functional Assay)

Objective: Validate 2-F-ATP as a substrate and determine its Km compared to ATP.

Reagents: BellBrook Labs Transcreener ADP2 Fl Assay (detects ADP generation).[6]

Substrate Prep: Prepare serial dilutions of ATP (0 - 100 pM) and 2-F-ATP (0 - 100 uM) in
separate series.

Reaction:

o Mix Kinase (optimized concentration) + Peptide Substrate (saturation) + Nucleotide (ATP
or 2-F-ATP).

o Incubate at 30°C for 30-60 min.
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o Detection: Add Transcreener ADP detection mix (Stop buffer + ADP antibody-fluorophore).

o Note: 2-F-ADP (product) is recognized by most anti-ADP antibodies with similar affinity to
ADP, but this must be verified by running a standard curve with pure 2-F-ADP if available.
If not, assume 1:1 cross-reactivity or use the 19F-NMR turnover method instead.

 Calculation: Convert fluorescence polarization/intensity to [ADP] formed. Plot Velocity (V) vs.
[Substrate]. Fit to Michaelis-Menten equation.[6]

o Expectation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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